4-((4-Chlorophenyl)sulfonyl)-2-(2-fluorophenyl)-5-(4-methylpiperazin-1-yl)oxazole
Description
4-((4-Chlorophenyl)sulfonyl)-2-(2-fluorophenyl)-5-(4-methylpiperazin-1-yl)oxazole is a heterocyclic compound featuring an oxazole core substituted with a 4-chlorophenylsulfonyl group, a 2-fluorophenyl group, and a 4-methylpiperazine moiety. Its molecular weight is 431.9 g/mol, with a computed XLogP3 value of 4.4, indicating moderate lipophilicity .
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-(2-fluorophenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3O3S/c1-24-10-12-25(13-11-24)20-19(29(26,27)15-8-6-14(21)7-9-15)23-18(28-20)16-4-2-3-5-17(16)22/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYBIRBICYKWAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorophenyl)sulfonyl)-2-(2-fluorophenyl)-5-(4-methylpiperazin-1-yl)oxazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole core, followed by the introduction of the chlorophenyl, fluorophenyl, and methylpiperazinyl groups through various substitution and coupling reactions. Key steps may include:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Introduction of the Chlorophenyl Group: This step often involves nucleophilic aromatic substitution reactions using chlorobenzene derivatives.
Attachment of the Fluorophenyl Group: This can be accomplished through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Incorporation of the Methylpiperazinyl Group: This step may involve nucleophilic substitution reactions using methylpiperazine and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-((4-Chlorophenyl)sulfonyl)-2-(2-fluorophenyl)-5-(4-methylpiperazin-1-yl)oxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, and organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-((4-Chlorophenyl)sulfonyl)-2-(2-fluorophenyl)-5-(4-methylpiperazin-1-yl)oxazole has a wide range of scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its chemical properties may be exploited in the design of advanced materials, such as polymers or nanomaterials.
Biological Studies: The compound can be used as a probe or tool in biological research to study cellular processes and molecular interactions.
Industrial Applications: It may find use in the synthesis of other complex organic molecules or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-((4-Chlorophenyl)sulfonyl)-2-(2-fluorophenyl)-5-(4-methylpiperazin-1-yl)oxazole depends on its specific application. In medicinal chemistry, for example, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to desired therapeutic effects. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with key analogs based on substituent variations, physicochemical properties, and reported bioactivities.
Table 1: Structural and Property Comparison
Substituent-Driven Property Differences
- Halogen Effects: Replacement of the 4-chlorophenylsulfonyl group with a 4-methylphenylsulfonyl group (as in the analog from ) retains isostructurality but alters electronic properties.
- Heterocyclic vs. This correlates with higher XLogP3 (5.1 vs. 4.4) and reduced solubility .
- Methylpiperazine vs. Sulfanyl Groups : The methylpiperazine moiety in the target compound enhances basicity (pKa ~8.5), favoring solubility in acidic environments. In contrast, sulfanyl-containing analogs (e.g., ) exhibit higher lipophilicity and membrane permeability .
Structural and Crystallographic Insights
- Isostructurality: The target compound’s chlorophenylsulfonyl group allows isostructural packing with bromo analogs, as seen in related thiazole derivatives (e.g., ). Minor adjustments in crystal packing accommodate halogen size differences without disrupting overall lattice stability .
- This contrasts with rigid triazole derivatives (e.g., ) that exhibit fixed geometries .
Biological Activity
4-((4-Chlorophenyl)sulfonyl)-2-(2-fluorophenyl)-5-(4-methylpiperazin-1-yl)oxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 397.83 g/mol. The structure features a piperazine ring, which is known for enhancing biological activity through interactions with various biological targets.
1. Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study conducted on related sulfonamide derivatives demonstrated moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis .
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Strong |
| Compound B | Bacillus subtilis | Moderate |
| Compound C | Escherichia coli | Weak |
2. Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. Specifically, it has been associated with strong inhibitory effects against urease, an enzyme implicated in various pathological conditions . The IC50 values for several derivatives were reported, indicating their potency in inhibiting enzyme activity.
3. Anticancer Properties
In vitro studies have suggested that oxazole derivatives can induce apoptosis in cancer cell lines. Docking studies revealed that these compounds interact effectively with proteins involved in cancer progression, suggesting a mechanism for their anticancer activity .
Case Study 1: Antibacterial Screening
In a recent study, a series of synthesized compounds including derivatives of the target molecule were screened for antibacterial activity. The results showed that certain modifications to the piperazine ring enhanced activity against specific bacterial strains. Compounds with additional fluorine substituents demonstrated increased efficacy .
Case Study 2: Enzyme Interaction Studies
Molecular docking simulations were conducted to understand the binding affinity of the compound with urease. The results indicated that the sulfonamide group plays a critical role in binding interactions, leading to significant inhibition of urease activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
